molecular formula C15H11F3O B8323377 2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde CAS No. 726136-61-4

2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde

Cat. No.: B8323377
CAS No.: 726136-61-4
M. Wt: 264.24 g/mol
InChI Key: KNWLRBCQTDOTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde is a useful research compound. Its molecular formula is C15H11F3O and its molecular weight is 264.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

726136-61-4

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

3-methyl-4-[2-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C15H11F3O/c1-10-8-11(9-19)6-7-12(10)13-4-2-3-5-14(13)15(16,17)18/h2-9H,1H3

InChI Key

KNWLRBCQTDOTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid of Step C (0.50 g, 1.78 mmol) in thionyl chloride (3 mL) was heated at reflux for 90 minutes. After cooling, the thionyl chloride was removed in vacuo and the residue dissolved in toluene. The solution was concentrated in vacuo to yield the crude acid chloride as a brown oil. The acid chloride was dissolved in dichloromethane (5 mL) and slowly added to a solution of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine (0.49 g, 2.66 mmol) and N,N-diisopropylethyl amine (0.68 mL, 3.90 mmol) in dichloromethane (15 mL). After stirring for 2 hours, the reaction was quenched with water. The organic layer was sequentially washed with 1 N hydrochloric acid, 1 N sodium hydroxide and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give a yellow foam. Purification by flash chromatography using a solvent gradient of 15 to 25% ethyl acetate in hexane gave a white foam which was crystallized by sonication from ethanol/hexane to provide the title compound (0.55 g) as a white solid, m.p. 127–130° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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